5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-1-2-6(7(10)3-5)8-11-4-12-13-8/h1-4H,(H,11,12,13) |
InChI Key |
VJTLMIUGZJEMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiocarbohydrazide and Substituted Benzoic Acid Derivatives
A well-documented method involves the reaction of substituted benzoic acids (such as 2,4-dichlorobenzoic acid) with thiocarbohydrazide to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediates. This intermediate is then condensed with substituted benzaldehydes to yield Schiff base derivatives, which can be converted into the target triazole compound.
Procedure Summary:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-Dichlorobenzoic acid (0.01 M), thiocarbohydrazide (0.01 M), heated to 145°C for 40 min | Formation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol |
| 2 | Treatment with sodium bicarbonate solution | Neutralization of unreacted acid |
| 3 | Recrystallization from ethanol and dimethylformamide | Purification of intermediate |
| 4 | Reaction of intermediate with 2,4-dichlorobenzaldehyde in ethanol with catalytic concentrated sulfuric acid, reflux for 6 hours | Formation of Schiff base derivative |
| 5 | Filtration and recrystallization from dimethylformamide and ethanol | Purification of final product |
- The Schiff base derivative 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol was obtained with a 79% yield.
- Melting point: 125–127°C.
- Characterization by IR, ^1H NMR, and mass spectrometry confirmed the structure.
This method is reliable for synthesizing 1,2,4-triazole derivatives with aromatic substitutions including 2,4-dichlorophenyl groups.
Cyclization of Thiosemicarbazides
Another approach involves the preparation of thiosemicarbazides from acid chlorides or benzoyl derivatives followed by cyclization under alkaline conditions to form the 1,2,4-triazole ring.
- Thiosemicarbazides are synthesized by reacting acid chlorides with thiosemicarbazide.
- Cyclization is typically carried out in the presence of sodium hydroxide (NaOH) under reflux.
- This route is suitable for various substituted phenyl groups, including halogenated derivatives such as 2,4-dichlorophenyl.
- The reaction proceeds via intramolecular cyclization yielding 5-substituted-4-aryl-1,2,4-triazole-3-thiol compounds.
Direct Preparation of 1,2,4-Triazole Core from Hydrazine and Formamide
A patent describes a direct, one-step process for preparing 1,2,4-triazole from hydrazine and formamide without requiring external ammonia or high pressure.
| Parameter | Details |
|---|---|
| Reactants | Hydrazine or hydrazine hydrate and formamide |
| Molar ratio | At least 2.5 to 4 molar equivalents of formamide per hydrazine |
| Temperature | 140–210°C, preferably 160–180°C |
| Pressure | Atmospheric pressure |
| Reaction time | Extended feed time, continuous operation possible |
| Byproducts | Ammonia, water, formic acid, ammonium formate (removed during process) |
| Product recovery | Distillation of excess formamide, crystallization from solvents like ethyl acetate or methyl ethyl ketone |
- Yields range from 75% to 99%.
- Purity greater than 90% achievable.
- The process is scalable and suitable for industrial production.
While this method prepares the unsubstituted 1,2,4-triazole core, subsequent substitution with 2,4-dichlorophenyl groups can be achieved via further synthetic steps such as nucleophilic aromatic substitution or coupling reactions.
Other Synthetic Routes
- Reaction of hydrazino derivatives with carbon disulfide and sodium hydroxide to form triazole-thione rings, which can be functionalized with aromatic groups.
- Microwave-assisted synthesis involving urea and hydrazine hydrate for rapid triazole formation.
- Cyclization of acylthiosemicarbazides under basic conditions to yield substituted triazoles.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiocarbohydrazide + 2,4-Dichlorobenzoic acid | 145°C, 40 min; followed by condensation with benzaldehyde in ethanol, reflux 6 h | 79% (Schiff base intermediate) | Straightforward, good yields, well-characterized | Multi-step, requires purification | |
| Thiosemicarbazide cyclization | Acid chloride + thiosemicarbazide; NaOH reflux | Moderate to high | Versatile for substitutions | Requires preparation of acid chlorides | |
| Direct hydrazine + formamide cyclization | 160–180°C, atmospheric pressure, continuous feed | 75–99% | Single step, scalable, high purity | Produces unsubstituted triazole core; further steps needed for substitution | |
| Microwave-assisted urea + hydrazine | Microwave irradiation | Variable | Fast reaction times | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole are influenced by variations in substituents on the triazole ring and the aryl group. Below is a detailed comparison with structurally related compounds:
Triazole-Based Cannabinoid Ligands
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21): Structural Difference: Contains a hexyl chain at the 3-position and a 4-chlorophenyl group at the 5-position. Activity: Acts as a cannabinoid receptor antagonist with in vivo efficacy. Demonstrated higher selectivity for CB1 receptors compared to rimonabant (SR141716A) . Key Data: IC₅₀ for CB1 receptor binding = 12 nM (vs. 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole, which lacks direct cannabinoid activity due to the absence of alkyl chain modifications) .
Triazole Fungicides
Penconazole (1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole) :
- Structural Difference : Features a pentyl chain at the 1-position.
- Activity : Broad-spectrum fungicide targeting sterol biosynthesis in pathogens like powdery mildew.
- Environmental Impact : Inhibits bacterial proliferation in soil at field-relevant concentrations .
- Synthesis Efficiency : Total yield of 67% via a five-step process involving sulfonation and condensation .
Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole) :
Antimicrobial and Antiproliferative Triazoles
Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate :
- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Structural Difference: Benzoxazole-thione hybrid.
Triazole-Based Insecticides
- N-[5-(1H-1,2,4-Triazol)-4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (C8): Structural Difference: Combines triazole with a thiazole-piperazine scaffold.
Notes on Structural-Activity Relationships (SAR)
- Alkyl Chain Modifications: Addition of alkyl chains (e.g., hexyl in LH-21, pentyl in penconazole) enhances lipophilicity and receptor binding, critical for cannabinoid antagonism and fungicidal uptake .
- Halogenation : 2,4-Dichlorophenyl groups improve antifungal potency by stabilizing interactions with cytochrome P450 enzymes in pathogens .
- Hybrid Scaffolds : Conjugation with benzoxazole or thiazole rings diversifies biological targets, enabling insecticidal or anticancer activity .
Contradictions in environmental impact (e.g., triticonazole stimulating bacterial growth vs. penconazole inhibiting it) highlight the need for substituent-specific ecotoxicity assessments .
Biological Activity
5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole is a compound that belongs to the triazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Overview of 1,2,4-Triazoles
1,2,4-triazoles are known for their multidirectional biological activity, exhibiting properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds. The introduction of halogenated phenyl groups has been shown to enhance the pharmacological profiles of triazole derivatives.
Synthesis and Structural Characteristics
The synthesis of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The triazole ring can be formed through cyclization reactions that are often catalyzed by acids or bases. Structural modifications at various positions on the triazole ring can lead to compounds with enhanced biological activities.
Antifungal Activity
Research has demonstrated that 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole exhibits significant antifungal activity against various fungal strains. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) as low as 0.0125 mg/mL against Penicillium species . The presence of the 2,4-dichlorophenyl moiety is crucial for its antifungal efficacy.
Antibacterial Activity
The compound also displays notable antibacterial properties. It has been reported to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to some conventional antibiotics . This broad-spectrum activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Anticancer Activity
In recent studies, 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives have been evaluated for their anticancer potential. These compounds have demonstrated cytotoxic effects on various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
Several case studies highlight the therapeutic potential of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole:
- Study on Antifungal Efficacy : A study conducted by Mohammed et al. (2019) evaluated a series of triazole derivatives including 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole against multiple fungal pathogens. The results indicated that this compound exhibited superior antifungal activity compared to other derivatives tested .
- Anticancer Evaluation : In a study published in 2023, researchers synthesized new triazole derivatives and assessed their anticancer activities. The findings revealed that 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole significantly inhibited tumor cell proliferation in vitro and induced apoptosis in cancer cells .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives with high purity?
- Methodological Answer : Optimize reaction conditions such as solvent choice (e.g., DMSO for solubility), reflux duration (e.g., 18 hours for cyclization), and post-reaction purification (e.g., crystallization with water-ethanol mixtures). For example, hydrazide derivatives of 2,4-dichlorophenoxyacetic acid can be cyclized under reflux to form triazole cores, achieving ~65% yield after recrystallization . Use stoichiometric controls for substituted benzaldehyde additions to minimize side products .
Q. How can researchers characterize the structural integrity of 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole analogs?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns on the triazole ring and dichlorophenyl group.
- XRD : Resolve crystal structures to verify spatial arrangements, as demonstrated for related triazole-thione derivatives .
- Elemental Analysis : Validate empirical formulas, especially when synthesizing halogenated analogs .
Q. What solvents and catalysts are effective in triazole-forming reactions involving 2,4-dichlorophenyl precursors?
- Methodological Answer : Absolute ethanol with glacial acetic acid (as a mild acid catalyst) is effective for condensation reactions with aldehydes . For cyclization, polar aprotic solvents like DMSO enhance reaction rates, while dimethylformamide-water mixtures (1:1) stabilize intermediates in thiolation reactions .
Q. How should researchers handle safety risks during the synthesis of halogenated triazoles?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichlorophenyl phosphine derivatives) . Wear nitrile gloves and goggles to prevent dermal exposure, as halogenated triazoles may cause skin irritation .
Q. What analytical standards are available for quantifying 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole in environmental samples?
- Methodological Answer : Certified reference materials include 100 µg/mL solutions in acetonitrile or methanol for HPLC calibration . Use internal standards like PEN (penconazole) for mass spectrometry, ensuring LOQ (limit of quantification) validation per OECD guidelines .
Advanced Research Questions
Q. How can contradictory bioactivity data for 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole derivatives be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines to isolate structure-activity relationships (SAR). For example, LH-21 (a hexyl-substituted analog) enhances islet function via non-canonical pathways, conflicting with earlier pesticidal studies. Use siRNA knockdown (e.g., GPR55) to identify off-target effects .
Q. What computational strategies predict the environmental persistence of 2,4-dichlorophenyl-triazole compounds?
- Methodological Answer : Apply QSAR models parameterized with logP values and Hammett constants to estimate hydrolysis rates. Cross-validate with experimental half-lives in OECD 307 soil simulations, noting that electron-withdrawing groups (e.g., Cl) reduce biodegradability .
Q. How do steric and electronic effects influence the regioselectivity of triazole functionalization?
- Methodological Answer : Use DFT calculations (e.g., Gaussian09) to map electron densities at triazole N-atoms. Experimental data show that 3,5-bis(2,4-dichlorophenoxy) substitution directs electrophiles to the 1-position, while thiolation at the 3-position requires alkaline conditions .
Q. What protocols mitigate batch-to-batch variability in scaled-up triazole synthesis?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line IR spectroscopy : Monitor reaction progress in real-time.
- DoE (Design of Experiments) : Optimize parameters like temperature (±2°C) and stirring rates to minimize brominated byproducts in ketal intermediates .
Q. How can researchers reconcile discrepancies in pesticide efficacy studies of triazole derivatives?
- Methodological Answer : Perform field trials with controlled variables (e.g., soil pH, organic matter). For example, propiconazole (a related triazole) shows reduced efficacy in alkaline soils due to accelerated hydrolysis. Use LC-MS/MS to quantify active metabolites like PEN-COOH, which may contribute to residual activity .
Notes
- Contradictions : Biological activity varies with substituents; e.g., 3-hexyl groups enhance metabolic stability, while thiols increase reactivity .
- Unresolved Issues : Mechanisms underlying non-canonical GPR55-independent effects of triazoles require further proteomic profiling .
- Data Gaps : Environmental fate data for specific metabolites (e.g., PEN-OH) are limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
